7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(3-morpholin-4-ylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-11(15-2-1-3-17-4-7-22-8-5-17)10-12(20)16-14-18(13(10)21)6-9-23-14/h6,9,20H,1-5,7-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUPVDNMUXFEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, including the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The thiazolo[3,2-a]pyrimidine scaffold is highly modular. Key analogs and their substituent variations include:
Key Observations :
- Solubility: Sulfonic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas morpholinopropyl or methoxyethyl substituents (e.g., ) enhance lipophilicity.
Insights :
Physicochemical and Crystallographic Properties
- Melting Points : Sulfonic acid derivative decomposes at 244.5–249.8°C , while ethyl carboxylate analogs melt at 427–428 K (154–155°C) . The target compound’s melting point is expected to align with carboxamide derivatives (~200–250°C).
- Crystal Packing: Ethyl carboxylate derivatives form C–H···O hydrogen-bonded chains along the c-axis, stabilizing the lattice . The morpholinopropyl group’s flexibility may reduce crystallinity compared to rigid benzylidene analogs.
Biological Activity
7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with a hydroxyl group and a morpholinopropyl substituent. Its molecular formula is with a molecular weight of approximately 316.36 g/mol.
Cytotoxicity
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The compound demonstrates significant activity against human cervical adenocarcinoma (HeLa) cells, showing an IC50 value that indicates potent anti-tumor efficacy.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways, leading to programmed cell death. Additionally, it has been shown to disrupt cell cycle progression at the G1 phase, which is critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding with biological targets.
- Morpholinopropyl Side Chain : Contributes to selectivity and binding affinity for target proteins involved in cancer progression.
- Thiazolo-Pyrimidine Core : The fused ring structure is essential for maintaining the compound's bioactivity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For instance, when tested against normal liver cells (Chang liver), the compound showed significantly higher IC50 values, indicating lower toxicity:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10.5 | 1.8 |
| Chang Liver | 19.0 |
This selectivity index suggests that the compound could be a promising candidate for further development as an anti-cancer agent.
In Vivo Studies
Preliminary in vivo studies using murine models have shown that administering this compound leads to a reduction in tumor size without significant adverse effects on healthy tissues. These findings support its potential as a therapeutic agent in oncology.
Q & A
Q. Basic
- X-ray crystallography : Single-crystal diffraction (SHELX suite) resolves bond lengths and angles, confirming the thiazolo-pyrimidine fused core and morpholinopropyl substitution .
- NMR/IR spectroscopy : H NMR (DMSO-d6) identifies key protons (e.g., hydroxy group at δ 10.2 ppm; morpholine protons at δ 3.4–3.6 ppm). IR confirms carbonyl stretches (C=O at 1680–1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 393.12) .
What computational strategies are effective for predicting the biological activity and binding interactions of this compound?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like kinases or GPCRs. Prioritize residues with hydrogen bonding (e.g., morpholine oxygen with Asp86 in COX-2) .
- DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gap ≈ 4.2 eV) and reactive sites .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
How do structural modifications (e.g., morpholinopropyl vs. pyrazole substituents) influence bioactivity?
Q. Advanced
- Substituent effects : The morpholinopropyl group enhances solubility (logP ≈ 1.8 vs. 2.5 for pyrazole analogs) and membrane permeability (Caco-2 assay: Papp > 1 × 10⁻⁶ cm/s) .
- SAR studies : Replace morpholine with piperidine to test selectivity against off-targets (e.g., IC₅₀ shifts from 12 nM to 45 nM for PDE5 inhibition) .
- Bioisosteric replacements : Substitute hydroxy with methoxy to evaluate metabolic stability (t₁/₂ in human liver microsomes: 32 → 58 minutes) .
How should researchers address discrepancies in crystallographic data (e.g., bond angle variations) during structural refinement?
Q. Advanced
- SHELXL refinement : Apply restraints for disordered regions (e.g., morpholine ring) and validate with R-factor convergence (<5%) .
- Twinning analysis : Use PLATON to detect twinning (e.g., BASF parameter >0.3) and reprocess data with HKL-3000 .
- Cross-validation : Compare with DFT-optimized structures (RMSD < 0.05 Å for backbone atoms) .
What analytical methods are critical for assessing purity and stability under varying conditions?
Q. Basic
- HPLC-DAD : Use C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>220°C indicates thermal stability) .
- pH stability studies : Incubate in PBS (pH 2–9) and monitor degradation via LC-MS over 72 hours .
What strategies are recommended for resolving low solubility in aqueous buffers during bioassays?
Q. Advanced
- Co-solvent systems : Use 10% DMSO/PEG-400 to achieve >1 mM solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
- Salt formation : Prepare hydrochloride salt (aqueous solubility: 0.8 mg/mL → 5.2 mg/mL) .
How can researchers design experiments to elucidate mechanisms of action in complex biological systems?
Q. Advanced
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ for COX-2: 18 nM) using fluorescence polarization .
- CRISPR-Cas9 knockouts : Validate target engagement in HEK293 cells lacking EGFR .
- Transcriptomics (RNA-seq) : Identify differentially expressed genes (e.g., NF-κB pathway downregulation) post-treatment .
What multidisciplinary approaches integrate synthetic, computational, and biological data to accelerate research?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
